REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2C(=O)C=[N+]=[N-])[N:3]=1.CO.[C:19]([O:22][CH2:23]C)(=[O:21])[CH3:20]>C(N(CC)CC)C.C([O-])(=O)C1C=CC=CC=1.[Ag+]>[CH3:23][O:22][C:19](=[O:21])[CH2:20][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][C:2]([Cl:1])=[N:3]2 |f:4.5|
|
Name
|
1-(2-chloro-quinolin-5-yl)-2-diazo-ethanone
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC(=C2C=C1)C(C=[N+]=[N-])=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
C(C1=CC=CC=C1)(=O)[O-].[Ag+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 10 min at reflux
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
consumed
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting black residue was purified on 100 g 230-400 mesh silica eluting with 1:1 hexanes/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC1=C2C=CC(=NC2=CC=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.09 mmol | |
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |